1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-

Catalog No.
S14299677
CAS No.
61356-13-6
M.F
C21H26N2O3
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(...

CAS Number

61356-13-6

Product Name

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-

IUPAC Name

2-[3-(2-piperidin-1-ylethoxy)phenyl]-4,5,6,7-tetrahydroisoindole-1,3-dione

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C21H26N2O3/c24-20-18-9-2-3-10-19(18)21(25)23(20)16-7-6-8-17(15-16)26-14-13-22-11-4-1-5-12-22/h6-8,15H,1-5,9-14H2

InChI Key

QDSOMOUCMJWFFW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)N3C(=O)C4=C(C3=O)CCCC4

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)- is a complex organic compound characterized by its isoindole structure. It features a tetrahydroisoindole core with a piperidine side chain, which contributes to its unique properties. The compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity.

Typical of isoindole derivatives. These reactions may include:

  • Nucleophilic substitutions: The presence of the piperidine group can facilitate nucleophilic attack on electrophilic centers.
  • Cyclization reactions: Under certain conditions, the compound may undergo cyclization to form more complex structures.
  • Reduction and oxidation: The dione functional groups can be reduced to alcohols or oxidized to carboxylic acids, depending on the reagents used.

Preliminary studies suggest that compounds related to isoindoles exhibit a range of biological activities, including:

  • Antitumor effects: Isoindole derivatives have been investigated for their potential anticancer properties.
  • Antimicrobial activity: Some isoindole compounds demonstrate effectiveness against various bacterial strains.
  • Neuroactive properties: The piperidine moiety may enhance interactions with neurotransmitter systems, suggesting potential applications in neuropharmacology.

Synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)- can be achieved through several methods:

  • Cyclization of precursors: Starting from appropriate aromatic and aliphatic precursors, cyclization can yield the isoindole framework.
  • Functional group modifications: Subsequent modifications can introduce the piperidine and ethoxy groups through alkylation or acylation reactions.
  • Multi-step synthesis: A combination of synthetic techniques may be employed for complex functionalization.

The compound's unique structure suggests several potential applications:

  • Pharmaceutical development: Its biological activity makes it a candidate for drug development targeting cancer or bacterial infections.
  • Chemical probes: Due to its structural features, it can serve as a chemical probe in biological studies.
  • Synthetic intermediates: It may also be useful in synthesizing other complex organic molecules.

Interaction studies involving this compound could focus on:

  • Binding assays: Evaluating how well the compound binds to various biological targets, such as enzymes or receptors.
  • In vitro studies: Assessing the compound's effects on cell lines to determine cytotoxicity and mechanism of action.
  • In vivo studies: Exploring pharmacokinetics and pharmacodynamics in animal models to understand therapeutic potential.

Several compounds share structural similarities with 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUniqueness
1H-Isoindole-1,3(2H)-dioneIsoindole core with piperidineAntitumor, antimicrobialUnique piperidine ethoxy substitution
1H-Isoindole-1-carboxylic acidIsoindole core with carboxylic acidModerate antimicrobialLacks piperidine substitution
4-AminoisoindoleAmino group on isoindoleNeuroactive propertiesNo ethoxy or piperidine groups
2-HydroxyisoindoleHydroxy group on isoindoleAntioxidant propertiesDifferent functional group profile

These comparisons illustrate how the presence of specific functional groups in 1H-Isoindole-1,3(2H)-dione contributes to its distinct biological profile and potential applications in medicinal chemistry.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

354.19434270 g/mol

Monoisotopic Mass

354.19434270 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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